AZD1981: A Technical Deep Dive into its Mechanism of Action on Th2 Cells
AZD1981: A Technical Deep Dive into its Mechanism of Action on Th2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This receptor is a key player in the inflammatory cascade associated with type 2 immunity, being preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of mast cell activation.[4] The interaction between PGD2 and CRTH2 on Th2 cells triggers a cascade of downstream signaling events that promote chemotaxis and the release of pro-inflammatory cytokines, central to the pathophysiology of allergic diseases such as asthma.[4][5] This technical guide provides an in-depth overview of the mechanism of action of AZD1981 on Th2 cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: CRTH2 Antagonism
AZD1981 functions as a reversible and non-competitive antagonist of the CRTH2 receptor.[1] By binding to CRTH2, AZD1981 effectively blocks the binding of PGD2, thereby inhibiting the downstream signaling pathways that lead to Th2 cell activation and recruitment.[1] This antagonistic action mitigates the pro-inflammatory effects mediated by the PGD2-CRTH2 axis.
Quantitative Data on AZD1981's Interaction with CRTH2
The potency and selectivity of AZD1981 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (IC50) | 4 nM | Displacement of [3H]PGD2 from recombinant human CRTH2 | [2] |
| Functional Antagonism (pIC50) | 8.4 | Displacement of radiolabelled PGD2 from human recombinant DP2 | [1] |
Table 1: Binding Affinity and Functional Antagonism of AZD1981 at the CRTH2 Receptor.
| Functional Effect | Parameter | Value | Cell Type | Agonist | Reference |
| Inhibition of Chemotaxis | pIC50 | 7.6 ± 0.1 | Eosinophils | PGD2 (1 µM) | [1] |
| Inhibition of Chemotaxis | - | Similar potency to eosinophils | Th2 cells | - | [1] |
Table 2: Functional Effects of AZD1981 on Th2 Cell and Eosinophil Chemotaxis.
Note: While the literature states that AZD1981 inhibits Th2 cell chemotaxis with a potency similar to that observed in eosinophils, a specific IC50 value for Th2 cells is not explicitly provided in the reviewed sources.
Downstream Effects on Th2 Cell Function
The antagonism of the CRTH2 receptor by AZD1981 leads to the inhibition of key Th2 cell functions that contribute to allergic inflammation.
Inhibition of Th2 Cell Chemotaxis
One of the primary consequences of PGD2 binding to CRTH2 on Th2 cells is the induction of chemotaxis, a process that directs the migration of these cells to sites of inflammation.[4] AZD1981 effectively blocks this PGD2-induced migration of Th2 cells.[2] This has been demonstrated in preclinical studies, although specific quantitative data on the inhibition of Th2 cell chemotaxis by AZD1981 is limited.
Inhibition of Th2 Cytokine Production
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PGD2/CRTH2 Signaling Pathway and AZD1981's Point of Intervention.
Caption: Experimental Workflow for a Th2 Cell Chemotaxis Assay.
Experimental Protocols
The following are synthesized methodologies for key experiments used to characterize the mechanism of action of AZD1981 on Th2 cells.
CRTH2 Receptor Binding Assay
Objective: To determine the binding affinity of AZD1981 for the CRTH2 receptor.
Methodology:
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Membrane Preparation: Membranes are prepared from a cell line stably expressing the recombinant human CRTH2 receptor (e.g., HEK293 cells).
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Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CRTH2 agonist, such as [3H]PGD2, in the presence of varying concentrations of AZD1981 or vehicle control.
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Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
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Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CRTH2 ligand) from the total binding. The IC50 value, the concentration of AZD1981 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Th2 Cell Chemotaxis Assay
Objective: To assess the inhibitory effect of AZD1981 on PGD2-induced Th2 cell migration.
Methodology:
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Th2 Cell Culture: Human Th2 cells are either isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors and cultured or differentiated in vitro from naive CD4+ T cells using a cocktail of cytokines (e.g., IL-2 and IL-4).
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Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size filter) is used. The lower chamber is filled with media containing PGD2 at a concentration known to induce submaximal chemotaxis.
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Cell Treatment: Th2 cells are pre-incubated with various concentrations of AZD1981 or vehicle control.
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Cell Loading: The treated Th2 cells are added to the upper chamber of the chemotaxis plate.
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Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).
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Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by flow cytometry or by lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye).
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Data Analysis: The percentage of inhibition of chemotaxis at each concentration of AZD1981 is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Th2 Cytokine Production Assay
Objective: To measure the effect of AZD1981 on the production of IL-4, IL-5, and IL-13 by Th2 cells.
Methodology:
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Th2 Cell Stimulation: Cultured Th2 cells are stimulated with a CRTH2 agonist, such as PGD2, in the presence of varying concentrations of AZD1981 or a vehicle control. Co-stimulation with anti-CD3/CD28 antibodies can also be used to enhance cytokine production.
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Incubation: The cells are incubated for a period sufficient to allow for cytokine synthesis and secretion (typically 24-72 hours).
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Supernatant Collection: After incubation, the cell culture supernatant is collected.
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Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
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Data Analysis: The inhibition of cytokine production by AZD1981 is calculated for each cytokine at each concentration tested. Dose-response curves can be generated to determine IC50 values.
Conclusion
AZD1981 is a selective and potent antagonist of the CRTH2 receptor, which is a key mediator of Th2 cell-driven inflammation. By blocking the action of PGD2 on Th2 cells, AZD1981 effectively inhibits their chemotaxis and is anticipated to reduce the production of pro-inflammatory cytokines. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of AZD1981 on Th2 cells, which is of significant interest to researchers and professionals in the field of drug development for allergic and inflammatory diseases. Further research to quantify the precise inhibitory effects on Th2 cytokine production would provide a more complete understanding of its pharmacological profile.
References
- 1. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1981 [openinnovation.astrazeneca.com]
- 3. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
